1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile
Description
Properties
IUPAC Name |
1-amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)16-17(21)15(10-20)23-19(16)22-18/h6-9H,2-5,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUBDIXQWSHKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is a member of the thienoisoquinoline family, which is known for diverse pharmacological effects including anticancer and antimicrobial properties. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is with a molecular weight of approximately 337.4 g/mol. Its structural features include a thieno ring fused with an isoquinoline system, which may influence its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3OS |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 1-amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
| InChI Key | UHJQIWYGQGENTI-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that 1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound has a notable inhibitory effect on the proliferation of murine leukemia cells (P388), with an LD50 value comparable to established chemotherapeutic agents like doxorubicin. The mechanism of action appears to involve the inhibition of DNA and RNA synthesis in rapidly dividing cells.
Key Findings:
- Cytotoxicity: The compound showed an LD50 of approximately 15 µg/ml against P388 cells.
- Mechanism: Inhibition of tritiated thymidine and uridine uptake suggests interference with nucleic acid synthesis pathways .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Cytotoxicity Study on Murine Leukemia Cells:
- Objective: To evaluate the cytotoxic effects of the compound on P388 and L1210 leukemia cell lines.
- Results: The compound exhibited a higher cytotoxicity towards tumor cells compared to normal splenocytes. It inhibited the uptake of tritiated thymidine by 42% at a concentration of 5 µg/ml after 3 hours of incubation.
- Conclusion: The compound selectively targets rapidly dividing cells while sparing non-dividing normal cells .
-
Antimicrobial Activity Assessment:
- Objective: To assess the antibacterial efficacy against selected bacterial strains.
- Results: Initial findings indicate moderate antibacterial activity; however, further research is required to elucidate the specific bacterial targets and mechanisms involved.
- Conclusion: The compound's structural features may contribute to its bioactivity against microbial pathogens.
The biological activity of 1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is believed to involve interactions with specific molecular targets within biological systems. Potential targets include:
- Enzymes: Inhibition or modulation of enzyme activity related to nucleic acid metabolism.
- Receptors: Interaction with cellular receptors that mediate signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 5-position substituent is critical for modulating electronic, steric, and bioactivity profiles. Key analogs include:
Key Research Findings
Q & A
Q. Advanced Research Focus
- 4-Methylphenyl vs. Halogenated Phenyl : Replacing the methyl group with electron-withdrawing groups (e.g., Cl, CF₃) can increase binding affinity to targets like kinase enzymes, as observed in hexahydroquinoline derivatives .
- Thiophene Functionalization : Adding bromine to the thiophene ring (e.g., 4-bromothiophene) improves metabolic stability in vitro .
- Validation : Dose-response assays (IC₅₀ measurements) and comparative molecular field analysis (CoMFA) are used to quantify substituent effects .
Which computational methods are most reliable for predicting binding modes and pharmacokinetic properties?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Glide can predict interactions with enzymes like cytochrome P450, leveraging the compound’s aromatic and nitrile motifs .
- MD Simulations : All-atom simulations (AMBER/CHARMM) assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
- ADMET Prediction : Tools like SwissADME evaluate logP (target: 2–4) and solubility, influenced by the carbonitrile group’s hydrophilicity .
How should contradictory data in biological assays (e.g., IC₅₀ variability) be systematically analyzed?
Q. Advanced Research Focus
- Assay Replication : Conduct triplicate experiments with controls (e.g., staurosporine for kinase inhibition) to identify outliers .
- Buffer Conditions : Test activity under varying pH (6.5–7.5) and ionic strength, as the compound’s solubility may affect observed potency .
- Meta-Analysis : Compare datasets across similar tetrahydroisoquinoline derivatives to identify trends in false positives/negatives .
What analytical techniques are essential for characterizing purity and structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene vs. isoquinoline proton splitting patterns) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.1%, critical for pharmacological studies .
- DSC : Thermal stability analysis (decomposition >200°C ensures suitability for long-term storage) .
What experimental strategies elucidate the compound’s mechanism of action in cellular models?
Q. Advanced Research Focus
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify targets, leveraging the compound’s ATP-mimetic nitrile group .
- CRISPR Knockouts : Gene-edited cell lines (e.g., lacking CYP3A4) assess metabolic stability .
- Fluorescence Polarization : Direct binding assays quantify affinity for receptors like σ-1, using FITC-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
